An In-depth Technical Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Cyano-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as indispensable building blocks. Among these, 3-Cyano-5-(trifluoromethyl)benzoic acid has emerged as a particularly valuable intermediate. Its unique trifunctional architecture—featuring a carboxylic acid, a nitrile, and a trifluoromethyl group on a central benzene ring—offers a versatile platform for the synthesis of complex molecular entities. The potent electron-withdrawing nature of both the cyano and trifluoromethyl groups significantly influences the molecule's reactivity and physicochemical properties, making it a strategic component in drug design.[1][2] This guide provides an in-depth analysis of the core chemical properties, established synthetic protocols, spectroscopic characterization, and key applications of this compound, tailored for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The reliable identification and application of any chemical reagent begin with a thorough understanding of its fundamental properties. 3-Cyano-5-(trifluoromethyl)benzoic acid is a solid at room temperature, and its key identifiers and properties are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 942077-16-9 | [3][4] |
| Molecular Formula | C₉H₄F₃NO₂ | [3][4] |
| Molecular Weight | 215.13 g/mol | [4][5] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
This data represents typical values and may vary between suppliers.
Molecular Structure and Reactivity Insights
The benzene ring of 3-Cyano-5-(trifluoromethyl)benzoic acid is substituted with three distinct functional groups, each contributing to its overall chemical personality:
-
Carboxylic Acid (-COOH): This group is the primary site for reactions such as esterification, amidation, and reduction to an alcohol. The strong electron-withdrawing effects of the adjacent cyano and trifluoromethyl groups increase the acidity of the carboxylic proton, facilitating its deprotonation and subsequent nucleophilic acyl substitution reactions.
-
Nitrile (-C≡N): The cyano group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, be reduced to a primary amine, or participate in cycloaddition reactions.
-
Trifluoromethyl (-CF₃): This group is a cornerstone of modern drug design. It dramatically increases the lipophilicity and metabolic stability of the parent molecule.[2] Its strong electron-withdrawing nature also deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution under specific conditions.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 3-Cyano-5-(trifluoromethyl)benzoic acid. While specific spectra are proprietary to the analyzing laboratory, the expected chemical shifts and signals are well-understood based on analogous structures.[6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the three aromatic protons in the downfield region (typically δ 7.5-8.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet, often further downfield and exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the electron-withdrawing groups (-COOH, -CN, -CF₃) and the -CF₃ carbon itself will have characteristic chemical shifts.
-
¹⁹F NMR: This technique is highly informative for fluorinated compounds. A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (215.13 m/z).
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2230 cm⁻¹).
Synthesis and Handling
Representative Synthetic Workflow
While multiple synthetic routes exist, a common strategy involves the modification of a pre-functionalized benzene ring. A generalized workflow often starts from a substituted toluene or aniline precursor, followed by functional group interconversions. A plausible, though generalized, synthetic pathway is illustrated below. The synthesis of trifluoromethylated benzoic acids can often begin with the corresponding trifluoromethylated toluene, which is then oxidized.[9]
Caption: Generalized synthetic workflow for 3-Cyano-5-(trifluoromethyl)benzoic acid.
Explanatory Note: This diagram illustrates a conceptual pathway.
-
Halogenation: Starting with a di-halogenated toluene provides distinct reactive sites.
-
Trifluoromethylation: A copper-mediated trifluoromethylation reaction selectively replaces one of the halogens.
-
Cyanation: The remaining halogen is then substituted with a cyanide group, often using copper(I) cyanide.
-
Oxidation: Finally, the methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
This multi-step process requires careful control of reaction conditions to ensure high yields and purity, with purification and spectroscopic validation at each step being essential for a self-validating protocol.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Cyano-5-(trifluoromethyl)benzoic acid is paramount. It is classified with the GHS07 pictogram, indicating it can cause harm.[4]
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[10][11][12]
-
Handling: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[10][11][12]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly sealed.[11]
Applications in Drug Discovery and Development
The true value of 3-Cyano-5-(trifluoromethyl)benzoic acid lies in its application as a versatile building block for creating high-value pharmaceutical compounds.[13][14] The trifluoromethyl group is known to enhance drug properties like metabolic stability and membrane permeability.[1][2]
The carboxylic acid function serves as a convenient anchor point for amide bond formation, a ubiquitous linkage in pharmaceuticals. By coupling this acid with a diverse range of amines, medicinal chemists can rapidly generate libraries of novel compounds for biological screening.
Caption: Role as a scaffold in amide library synthesis for drug discovery.
This strategy has been effectively employed in the development of modulators for various biological targets. For instance, related structures like 3-cyano-5-fluorobenzamides have been used to generate negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders.[15] The systematic modification of the amine component allows for the fine-tuning of structure-activity relationships (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.
Conclusion
3-Cyano-5-(trifluoromethyl)benzoic acid is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with multiple avenues for elaboration, while the embedded trifluoromethyl group offers a proven method for enhancing the drug-like properties of the final compounds. A comprehensive understanding of its chemical properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the demanding fields of pharmaceutical and materials research.
References
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Molbase. (n.d.). 3-CYANO-5-(TRIFLUOROMETHYL)BENZOIC ACID (CAS No. 942077-16-9) Suppliers. Retrieved January 5, 2026, from [Link]
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Autech Industry Co., Limited. (n.d.). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Retrieved January 5, 2026, from [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved January 5, 2026, from [Link]
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Lindsley, C. W., et al. (2009). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters. Retrieved January 5, 2026, from [Link]
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